2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers
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Overview
Description
2-(Bromomethyl)bicyclo[4.1.0]heptane, a mixture of diastereomers, is an organic compound with the molecular formula C8H13Br. This compound is characterized by a bicyclic structure, where a bromomethyl group is attached to a bicyclo[4.1.0]heptane framework. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)bicyclo[4.1.0]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[4.1.0]heptane derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or partially reduced intermediates.
Scientific Research Applications
2-(Bromomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound undergoes deprotonation to form alkenes. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
2-(Bromomethyl)bicyclo[4.1.0]heptane can be compared with other brominated bicyclic compounds, such as:
2-(Bromomethyl)bicyclo[2.2.1]heptane: Similar structure but with a different bicyclic framework.
2-(Bromomethyl)bicyclo[3.1.0]hexane: Another brominated bicyclic compound with a smaller ring system.
2-(Bromomethyl)bicyclo[4.2.0]octane: Larger bicyclic system with different chemical properties.
The uniqueness of 2-(bromomethyl)bicyclo[4.1.0]heptane lies in its specific bicyclic structure and the presence of diastereomers, which can lead to distinct reactivity and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-(bromomethyl)bicyclo[410]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1870213-59-4 |
---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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